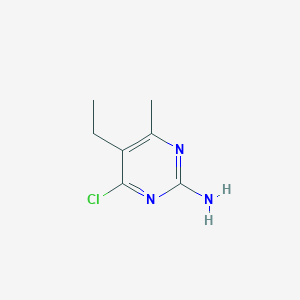

4-Chloro-5-ethyl-6-methylpyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves cyclization and substitution reactions, utilizing various starting materials and conditions to obtain the desired product. For example, the synthesis of 4,6-dichloro-2-methylpyrimidine, a related compound, has been achieved from acetamidine hydrochloride and dimethyl malonate, followed by chlorination with phosphorus oxychloride under optimized conditions (Guo Lei-ming, 2012).

Molecular Structure Analysis

The molecular structure of similar pyrimidine compounds has been determined using various techniques like X-ray crystallography, confirming the presence of substantial hydrogen-bonding interactions that lead to layer structures in the crystal (Odell et al., 2007). These structures are stabilized further by intermolecular interactions, showcasing the complex nature of pyrimidine chemistry.

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including regioselective displacement and substitution reactions, demonstrating their reactive nature and versatility as intermediates in organic synthesis. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine showcased the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product (Doulah et al., 2014).

科学的研究の応用

Molecular Structure and Conformation

Crystal and Molecular Structures : The study of crystal and molecular structures of compounds related to 4-Chloro-5-ethyl-6-methylpyrimidin-2-amine reveals substantial hydrogen-bonding interactions, which contribute to layer structures in crystal formations. This research highlights the importance of molecular conformation and intermolecular interactions in the stability and formation of crystal structures (Odell et al., 2007).

Chemical Reactions and Synthesis

Regioselective Reactions : Investigations into the regioselectivity of reactions involving pyrimidine derivatives show how specific substituents and reaction conditions can direct the formation of particular products, offering insights into reaction mechanisms and the synthesis of complex molecules (Doulah et al., 2014).

Synthesis of Pyrimidine Derivatives : Research on the synthesis of pyrimidine derivatives, including those related to this compound, has led to the discovery of new methods and pathways for creating these compounds. These findings are crucial for the development of pharmaceuticals and materials (Bakavoli et al., 2006).

Biochemical Applications and Studies

Molecular Docking and Biological Activity : The study of the molecular structure, docking, and biological activity of pyrimidine derivatives provides valuable information on their potential pharmaceutical applications. Investigations into these compounds' interactions with biological receptors and enzymes offer insights into their medicinal properties and potential therapeutic uses (Aayisha et al., 2019).

Antibacterial and Antifungal Activities : Synthesis and characterization of pyrimidine derivatives related to this compound have demonstrated significant antibacterial and antifungal activities. These studies are crucial for the development of new antimicrobial agents and contribute to our understanding of the structure-activity relationship in medicinal chemistry (Laxmi et al., 2019).

特性

IUPAC Name |

4-chloro-5-ethyl-6-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-3-5-4(2)10-7(9)11-6(5)8/h3H2,1-2H3,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPBCCFJYPGJBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1Cl)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323016 |

Source

|

| Record name | 4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809646 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

162272-59-5 |

Source

|

| Record name | 4-chloro-5-ethyl-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)

![N-cyclooctyl-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2489163.png)

![2-(7-methyl-2-oxo-6-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-phenylacetamide](/img/structure/B2489166.png)

![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)

![(2E)-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2489172.png)

![3-allyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2489178.png)